1,4-Oxazepane
Overview
Description
1,4-Oxazepane is a seven-membered ring compound containing one nitrogen and one oxygen atom in a 1,4-relationship . It has a molecular formula of C5H11NO . Some oxazepanes and their derivatives are already in clinical use, such as the tetracyclic antidepressants amoxapine and nitroxapine, as well as loxapine, which is used to treat schizophrenia .
Synthesis Analysis
The synthesis of this compound involves various types of reactions. These include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry . A general strategy has been developed for the stereoselective synthesis of substituted this compound derivatives through an intramolecular reductive etherification reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with one nitrogen and one oxygen atom in a 1,4-relationship . The InChI representation of this compound is InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2
.
Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 101.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 21.3 Ų . The exact mass and monoisotopic mass of this compound are 101.084063974 g/mol .
Scientific Research Applications
Scientific Research Applications of 1,4-Oxazepane
Synthesis Methods
- New routes for synthesizing this compound derivatives have been developed, utilizing N-propargylamines as versatile building blocks in organic synthesis, offering high atom economy and shorter synthetic routes (Vessally et al., 2016).
- A stereoselective synthesis method for substituted this compound derivatives has been established through intramolecular reductive etherification, examining the effects of various substituents (Gharpure & Prasad, 2013).
Chemical Properties and Applications
- Enantiopure this compound derivatives were prepared using selenocyclofunctionalization, with their cyclization products showing high yields and diastereoselection, indicating potential for creating precise chemical structures (Nieto et al., 2015).
- The synthesis of chiral 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde has been described, highlighting the versatility of this compound in synthesizing complex chemical structures (Das et al., 2010).
- The synthesis of this compound-2,5-diones via cyclization of amino acid precursors has been researched, demonstrating the compound's utility in creating bioactive molecules (Ruysbergh et al., 2017).
Biological and Pharmacological Relevance
- This compound derivatives have been explored as dopamine D4 receptor ligands, suggesting their potential use in the development of antipsychotic medications (Audouze et al., 2004).
- Organocatalytic ring-opening polymerization of N-Acylated-1,4-oxazepan-7-ones for synthesizing poly(ester amide)s reveals the compound's potential in biodegradable material synthesis (Wang & Hadjichristidis, 2020)
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzoxazepines, have been found to interact with various receptors in the central nervous system .
Mode of Action
It’s known that the compound can be synthesized from 2-aminophenols and alkynones . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Biochemical Pathways
The compound’s synthesis involves the transformation of n-propargylamines into significant n-heterocycles .
Action Environment
It’s known that the compound’s synthesis can be carried out in 1,4-dioxane at 100 °c .
Safety and Hazards
Future Directions
The future directions for 1,4-Oxazepane research could involve further exploration of its synthesis methods, as well as its potential applications in the treatment of various conditions . Additionally, more research could be done to fully understand its mechanism of action.
Relevant Papers
- "Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives"
- "New route to this compound and 1,4-diazepane derivatives: synthesis from N-propargylamines"
- "Stereoselective Synthesis of Substituted 1,4‐Oxazepanes by Intramolecular Reductive Etherification Reaction"
- "New Series of Morpholine and this compound Derivatives as Dopamine D4 Receptor Ligands"
- "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction"
Properties
IUPAC Name |
1,4-oxazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWEEUXTBNKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619181 | |
Record name | 1,4-Oxazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-60-8 | |
Record name | 1,4-Oxazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-oxazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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